molecular formula C23H15Br2N3O2S B2736714 3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide CAS No. 325986-45-6

3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide

Cat. No.: B2736714
CAS No.: 325986-45-6
M. Wt: 557.26
InChI Key: CEXKQDWUYQWMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The title compound can be synthesized through condensation reactions . Specifically, 3-bromobenzoyl chloride reacts with either 2-aminopyridine or 2-aminopyrimidine under standard condensation conditions. The resulting mixture typically contains both the benzamide and the acyclic imide forms. The presence of an ortho-N in the benzamide heteroaromatic ring is crucial for obtaining the imide derivative in good yields .


Molecular Structure Analysis

The molecular formula of 3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide is C19H12Br2N2O2 . Crystallographic studies reveal its three-dimensional arrangement, which includes the bromine atoms , thiazole ring , and benzamide backbone . The compound’s conformation and intermolecular interactions (such as halogen bonding and hydrogen bonding ) play a crucial role in its stability and properties .

Scientific Research Applications

Synthetic Chemistry Applications

Research by Teitei (1980) describes the synthesis of benzoic acid derivatives with potential as plant growth regulators, utilizing a multi-step process involving α-bromo ketone intermediates, which are relevant to the synthesis pathways of complex benzamide derivatives like the one (Teitei, 1980).

Photodynamic Therapy for Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds demonstrated significant potential for Type II photosensitizers in photodynamic therapy, a treatment modality for cancer, highlighting the role of bromo-substituted compounds in developing therapeutic agents (Pişkin et al., 2020).

Antifungal Agents

Narayana and colleagues (2004) explored the synthesis of benzamides and their derivatives as potential antifungal agents. The research involved bromoacetyl intermediates, which are structurally related to the compound , underlining the significance of these compounds in developing new antifungal treatments (Narayana et al., 2004).

Properties

IUPAC Name

3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Br2N3O2S/c24-17-5-1-3-15(11-17)21(29)26-19-9-7-14(8-10-19)20-13-31-23(27-20)28-22(30)16-4-2-6-18(25)12-16/h1-13H,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXKQDWUYQWMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.